

analytical methods for "Methyl 2-(aminomethyl)nicotinate hydrochloride" detection

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Compound of Interest

Compound Name: *Methyl 2-(aminomethyl)nicotinate hydrochloride*

Cat. No.: *B1405148*

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An In-depth Guide to the Analytical Characterization of **Methyl 2-(aminomethyl)nicotinate hydrochloride**

Introduction

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for more complex pharmaceutical agents.^{[1][2][3]} Its structure, which includes a primary amine, a methyl ester, and a pyridine ring, presents unique analytical challenges, particularly due to its polarity. Accurate and precise analytical methods are crucial for ensuring the identity, purity, and quality of this compound throughout the drug development lifecycle, from synthesis to formulation.

This comprehensive technical guide provides detailed application notes and protocols for the analytical detection and characterization of **Methyl 2-(aminomethyl)nicotinate hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document outlines robust methodologies based on established analytical principles and regulatory expectations. The protocols herein are presented as a well-founded starting point, intended for further optimization and validation in your specific laboratory context.^[1]

Physicochemical Properties Overview

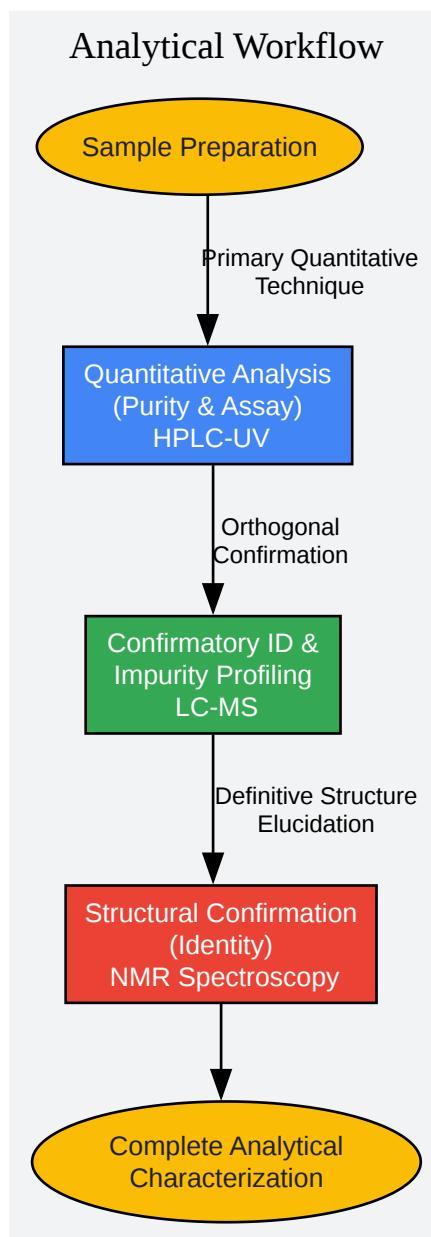
A thorough understanding of the physicochemical properties of **Methyl 2-(aminomethyl)nicotinate hydrochloride** is fundamental to developing effective analytical methods.

| Property | Value | Source(s) |
|-------------------------|--|---|
| CAS Number | 151509-01-2 | [1] [4] |
| Molecular Formula | C ₈ H ₁₁ ClN ₂ O ₂ | [1] [4] |
| Molecular Weight | 202.64 g/mol | [1] [4] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere | [1] [5] |
| Key Structural Features | Primary amine, methyl ester, pyridine ring | [6] |

The presence of the primary amino group makes the molecule polar and basic, while the hydrochloride salt form enhances its aqueous solubility. These characteristics are critical considerations for chromatography and sample preparation.

Core Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for **Methyl 2-(aminomethyl)nicotinate hydrochloride** should not rely on a single technique. Instead, a combination of chromatographic and spectroscopic methods is recommended for unambiguous identification, quantification, and purity assessment.



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Caption: Integrated analytical workflow for **Methyl 2-(aminomethyl)nicotinate hydrochloride**.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of **Methyl 2-(aminomethyl)nicotinate hydrochloride**. Given the compound's polar

nature, a reversed-phase method with careful mobile phase selection is recommended to achieve adequate retention and sharp peak shapes.[7]

Causality Behind Method Choices

- Reversed-Phase C18 Column: While the analyte is polar, a modern, end-capped C18 column can provide sufficient retention, especially with a highly aqueous mobile phase. The hydrophobic backbone of the pyridine ring and the methyl group will interact with the stationary phase.
- Acidified Mobile Phase: The addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase serves a dual purpose. It protonates the primary amine, ensuring a consistent charge state, and it suppresses the interaction of residual silanols on the stationary phase, which significantly improves peak symmetry.
- Gradient Elution: A gradient elution from a highly aqueous mobile phase to a higher organic content ensures that the main analyte is well-retained and eluted as a sharp peak, while also allowing for the elution of any less polar impurities.[7]
- UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. A diode array detector (DAD) is advantageous as it can provide spectral information to aid in peak identification and purity assessment.[8]

Detailed HPLC Protocol

Objective: To determine the purity and concentration (assay) of **Methyl 2-(aminomethyl)nicotinate hydrochloride**.

Instrumentation & Materials:

- HPLC system with binary pump, autosampler, column oven, and DAD.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Diluent: Mobile Phase A.
- Reference Standard: Well-characterized **Methyl 2-(aminomethyl)nicotinate hydrochloride**.
- Analytical balance, volumetric flasks, and pipettes.

Procedure:

- Standard Preparation:
 - Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent to obtain a concentration of ~100 µg/mL.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent to obtain a nominal concentration of ~100 µg/mL.
- Chromatographic Conditions:

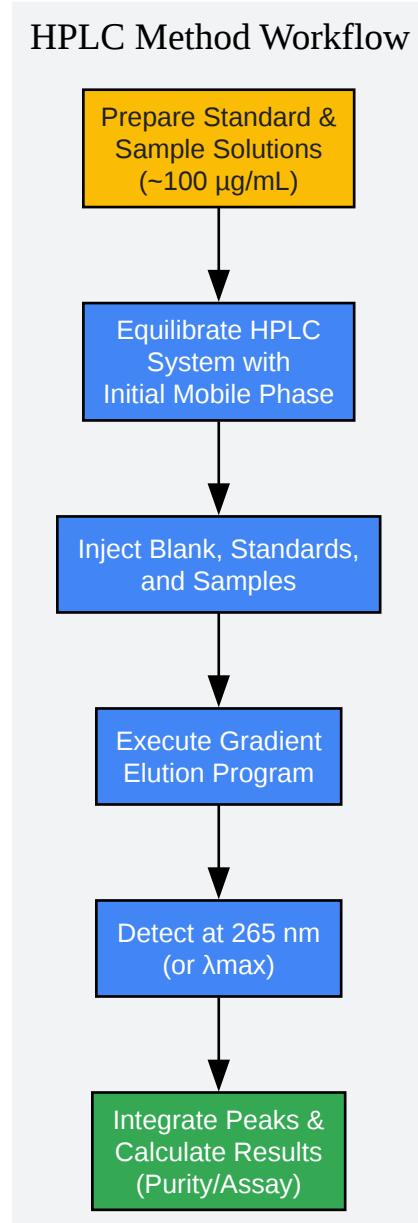
| Parameter | Condition |
|--------------------|--|
| Column | C18, 4.6 x 150 mm, 3.5 μ m |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 15 min; then ramp to 95% B for 2 min; hold for 2 min; return to 5% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 μ L |
| Detection | DAD, 265 nm (or λ_{max} determined from standard scan) |

- Analysis Sequence:

- Inject the diluent (blank) to ensure no system peaks interfere.
- Inject the standard solution five times to establish system suitability.
- Inject the sample solution in duplicate.
- Inject a standard solution after every 6-10 sample injections to monitor system drift.

- Calculations:

- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks (excluding blank peaks).
- Assay: Compare the peak area of the sample to the peak area of the reference standard of a known concentration.



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Caption: Step-by-step workflow for the HPLC analysis.

Method Validation Protocol (ICH Q2(R2))

The developed HPLC method must be validated to ensure it is fit for its intended purpose.^[9]

The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.^{[10][11]}

| Validation Parameter | Acceptance Criteria (Typical) |
|-------------------------|--|
| Specificity | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.999 . |
| Linearity | Correlation coefficient (r^2) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Range | The range demonstrated under linearity, accuracy, and precision studies. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | - Repeatability (Intra-day): RSD $\leq 2.0\%$ for six replicate sample preparations. - Intermediate Precision (Inter-day): RSD $\leq 2.0\%$ across different days, analysts, or instruments. |
| Detection Limit (DL) | Signal-to-noise ratio of $\sim 3:1$ (for impurity quantification). |
| Quantitation Limit (QL) | Signal-to-noise ratio of $\sim 10:1$ with acceptable precision and accuracy (for impurity quantification). |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH ± 0.2 , column temp $\pm 5^\circ\text{C}$, flow rate $\pm 10\%$). |
| System Suitability | Tailing factor ≤ 2.0 ; Theoretical plates > 2000 ; %RSD of replicate standard injections $\leq 2.0\%$. |

Confirmatory Identity Testing

While HPLC-UV provides quantitative data, it is not an absolute confirmation of identity. Orthogonal techniques like Mass Spectrometry and NMR Spectroscopy are essential for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the analyte and identifying potential impurities.[\[1\]](#)[\[2\]](#)

Protocol:

- System: HPLC coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Mode: ESI in positive ion mode is ideal, as the primary amine and pyridine nitrogen are readily protonated.
- Expected Ion: The primary ion expected for the free base ($C_8H_{10}N_2O_2$) is the protonated molecule $[M+H]^+$ at m/z 167.1.
- Analysis: A full scan analysis will confirm the mass of the main peak. Tandem MS (MS/MS) can be used to generate a fragmentation pattern unique to the molecule, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for elucidating and confirming the chemical structure of **Methyl 2-(aminomethyl)nicotinate hydrochloride**.[\[1\]](#)

Protocol:

- Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is suitable.[\[1\]](#)
- Spectra: Both ¹H NMR and ¹³C NMR spectra should be acquired.
- Expected ¹H NMR Signals:
 - Signals for the three aromatic protons on the pyridine ring.
 - A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.
 - A singlet for the three protons of the methyl ester (-OCH₃) group.
 - A broad signal for the amine protons (-NH₂), which may exchange with D₂O.

- Expected ^{13}C NMR Signals:
 - Signals for the carbon atoms of the pyridine ring.
 - A signal for the carbonyl carbon of the ester.
 - A signal for the aminomethyl carbon.
 - A signal for the methyl ester carbon.

Public spectral databases for closely related compounds can provide an indication of expected chemical shifts.[5][12]

Conclusion

The analytical characterization of **Methyl 2-(aminomethyl)nicotinate hydrochloride** requires a multi-technique approach. The detailed HPLC-UV protocol provided in this guide offers a robust method for routine purity and assay testing. When combined with confirmatory analyses by LC-MS and NMR, researchers can be confident in the identity, purity, and quality of this important pharmaceutical building block. All methods, particularly the primary HPLC method, should be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[13][14]

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